molecular formula C10H16O2 B131199 Ethyl cyclohexylideneacetate CAS No. 1552-92-7

Ethyl cyclohexylideneacetate

Cat. No. B131199
CAS RN: 1552-92-7
M. Wt: 168.23 g/mol
InChI Key: MCWDXHYYYNGYGK-UHFFFAOYSA-N
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Description

Ethyl cyclohexylideneacetate is a chemical compound that serves as a versatile intermediate in organic synthesis. It is particularly useful in nickel-catalyzed cycloaddition reactions, which are a cornerstone in the construction of cyclic compounds with potential applications in pharmaceuticals and materials science. The compound has been utilized in various synthetic strategies to create complex molecular architectures, including seven-membered carbocycles and cycloheptene derivatives .

Synthesis Analysis

The synthesis of ethyl cyclohexylideneacetate and its derivatives typically involves nickel-catalyzed cocyclization reactions. For instance, the [3 + 2 + 2] coc

Scientific Research Applications

Synthesis of Cycloheptene Derivatives

Ethyl cyclopropylideneacetate has been used in the synthesis of cycloheptene derivatives, employing a nickel-catalyzed [4+3] cycloaddition reaction with 1,3-dienes. This process offers a novel method for synthesizing these derivatives, with the reaction mechanism being a key area of investigation (Saito & Takeuchi, 2007).

Formation of Cycloheptadiene Derivatives

Ethyl cyclopropylideneacetate also plays a role in the formation of cycloheptadiene derivatives through a [3 + 2 + 2] cocyclization reaction with terminal alkynes. This reaction is facilitated by Ni(PPh3)2 and demonstrates the importance of the electron-withdrawing group in 1a for the reaction's progress. The resulting derivatives are synthesized in a highly selective and efficient manner (Saito, Masuda, & Komagawa, 2004).

Nickel(0)-Catalyzed Cyclodimerization

The cyclodimerization of ethyl cyclopropylideneacetate is another significant application, which occurs in the presence of Ni(0) catalysts. This process leads to the formation of either cyclic or linear compounds, depending on the substrate structure and the catalyst's ligands. The reaction mechanism has been explored in detail to understand the structural dependencies (Kawasaki, Saito, & Yamamoto, 2002).

Synthesis of Bicyclic Compounds

Ethyl cyclopropylideneacetate is also involved in the synthesis of 7,6- and 7,5-fused bicyclic compounds. The [3+2+2] cycloaddition reaction with diynes in the presence of Ni(0) catalysts is a key step in this synthesis, offering a new approach to producing these complex molecular structures (Maeda & Saito, 2007).

Applications in Neurotoxicity Studies

Although it diverges from the direct use of ethyl cyclohexylideneacetate, research has been conducted on the neurotoxic effects of related compounds like cyclohexanone. These studies focus on occupational exposure and its impact on the central and peripheral nervous systems, contributing to the understanding of solvent-related neurotoxicity and its implications for industrial safety standards (Mitran et al., 1997).

Safety And Hazards

The safety information for Ethyl cyclohexylideneacetate indicates that it is classified under the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statement H302 . The precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

ethyl 2-cyclohexylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWDXHYYYNGYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165856
Record name Ethyl cyclohexylideneacetate
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Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cyclohexylideneacetate

CAS RN

1552-92-7
Record name Acetic acid, 2-cyclohexylidene-, ethyl ester
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Record name Ethyl cyclohexylideneacetate
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Record name Ethyl cyclohexylideneacetate
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Record name Ethyl cyclohexylideneacetate
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Record name Ethyl cyclohexylideneacetate
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Record name ETHYL CYCLOHEXYLIDENEACETATE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Triethylphosphonoacetate (5.0 g, 22.3 mmol) was dissolved in THF (25 mL) and cooled to −78° C. under a nitrogen blanket. n-Butyllithium (1.6 M in hexanes, 13.9 mL, 22.3 mmol) was added dropwise via syringe followed by the addition of 1,3-dimethyl-3,4,5,6-tetrahydro-2-(1H)-pyrimidinone (3 mL). The reaction was stirred at −78° C. for 15 minutes. A solution of cyclohexanone (1.1 g, 11.2 mmol) dissolved in THF (5 mL) was added. The mixture was allowed to warm to room temperature, and stirred for 18 hours. The reaction was diluted with 1N HCl and extracted with EtOAc, then washed with water, dried (Na2SO4), and concentrated in vacuo to provide 1.7 g (89%) of Intermediate 3 as an oil. 1H NMR (DMSO-d6) δ: 1.15 (t, J=7 Hz, 3H), 1.55 (br s, 6H), 2.2 (br s, 2H), 2.75 (br s, 2H), 4.05 (q, J=7 Hz, 2H), 5.6 (s, 1H).
[Compound]
Name
Triethylphosphonoacetate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
13.9 mL
Type
reactant
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Quantity
3 mL
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reactant
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Quantity
1.1 g
Type
reactant
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5 mL
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reactant
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Quantity
0 (± 1) mol
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solvent
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Yield
89%

Synthesis routes and methods III

Procedure details

A suspension of triethyl phosphonoacetate (21.8 g) in THF (50 ml) was stirred in a nitrogen gas stream, followed by adding potassium-t-butoxide (11.8 g) little by little at room temperature, stirring the reaction solution at room temperature for one hour, dropwise adding a solution of 4-(3',4',5'-trifluorophenyl)cyclohexanone (20 g) in THF (50 ml), stirring at room temperature for 2 hours, adding to water (100 ml), extracting with ethyl acetate (100 ml), washing the organic layer with water, drying over anhydrous MgSO4 and concentrating the solvent under reduced pressure, to obtain 4-(3',4',5'-trifluorophenyl))ethoxycarbonylmethylenecyclohexane (18.3 g).
[Compound]
Name
triethyl phosphonoacetate
Quantity
21.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl cyclohexylideneacetate
Reactant of Route 2
Reactant of Route 2
Ethyl cyclohexylideneacetate
Reactant of Route 3
Reactant of Route 3
Ethyl cyclohexylideneacetate
Reactant of Route 4
Reactant of Route 4
Ethyl cyclohexylideneacetate
Reactant of Route 5
Reactant of Route 5
Ethyl cyclohexylideneacetate
Reactant of Route 6
Ethyl cyclohexylideneacetate

Citations

For This Compound
87
Citations
T Suzuki, N Imanishi, H Itahana, S Watanuki… - Synthetic …, 1998 - Taylor & Francis
… We planned to examine Michael addition of cycloalkylideneacetate in more detail by using ethyl cyclohexylideneacetate. Consequently, we found that this reaction proceeded at high …
Number of citations: 4 www.tandfonline.com
NCF YIM, WF HUFFMAN - International Journal of Peptide and …, 1983 - Wiley Online Library
… benzylmercaptide instead of boron trifluoride etherate as catalyst gives a better than four fold overall improvement in yield of the title compound from ethyl cyclohexylideneacetate and …
Number of citations: 21 onlinelibrary.wiley.com
WC Still - Journal of the American Chemical Society, 1977 - ACS Publications
… This ethyl cyclohexylideneacetate gave (THF, —78 C, 5 min) the corresponding 3-stannyl ester 5 (80% yield; IR (neat) 1728, 770 cm-1; NMR (5ccb) 2.44 (2 H, s), 0.02 (9 H, s)). …
Number of citations: 258 pubs.acs.org
LD Quin, JW Russell Jr, RD Prince… - The Journal of Organic …, 1971 - ACS Publications
… The same conditions were without effect on ethyl cyclohexylideneacetate, although the thermal treatment did cause extensive rearrangement of N-methyl-4-(carbethoxymethylene)…
Number of citations: 16 pubs.acs.org
WS Wadsworth Jr, WD Emmons - Organic Syntheses, 2003 - Wiley Online Library
Abstract Ethyl cyclohexylideneacetate reactant: 74.7 g.(0.33 mole) of triethyl phosphonoacetate product: Ethyl cyclohexylideneacetate
Number of citations: 0 onlinelibrary.wiley.com
SF Birch, GAR Kon, WSGP Norris… - Journal of the Chemical …, 1923 - pubs.rsc.org
… It may be noted in passing that whilst ethyl A1-cyclohexeneacetate has a normal molecular refractivity, the isomeric ethyl cyclohexylideneacetate shows considerable exaltation ; we …
Number of citations: 8 pubs.rsc.org
MW Rathke, M Nowak - The Journal of Organic Chemistry, 1985 - ACS Publications
1 2 potassium terf-butoxide, or sodium hydride are commonly used for the preparation of 2.2 However, the stability of 2, and thus the acidity of 1, is greatly influenced by the nature of the …
Number of citations: 308 pubs.acs.org
RL Atkins, DW Moore, RA Henry - The Journal of Organic …, 1973 - ACS Publications
… Ethyl hydrogen malonate5has also proved to be effective in producing ethyl cyclohexylideneacetate (29%). Here the potassium salt was more convenient and the product was …
Number of citations: 11 pubs.acs.org
L Lebarillier, F Outurquin, C Paulmier - Tetrahedron, 2000 - Elsevier
… Isolation of ethyl 2-chlorocyclohexylideneacetate 20 from the reaction of ethyl cyclohexylideneacetate 15f with PhSeCl was more surprising (Scheme 4, reaction 4). We suggest …
Number of citations: 10 www.sciencedirect.com
JH Brewster, HO Bayer - The Journal of Organic Chemistry, 1964 - ACS Publications
… Ethyl Cyclohexylideneacetate.—The procedure of Wittig and Haag33 for the condensation of … A mixture (1.10 g.,6.6 mmoles) containing 90% of ethyl cyclohexylideneacetate and 10% of …
Number of citations: 44 pubs.acs.org

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